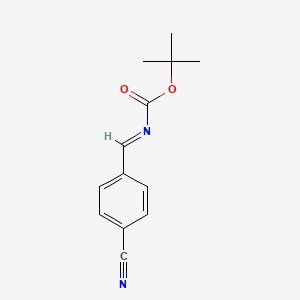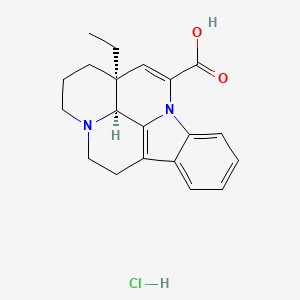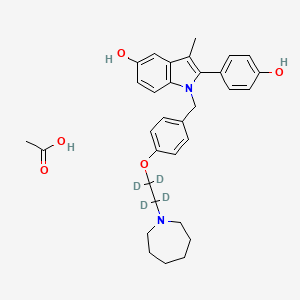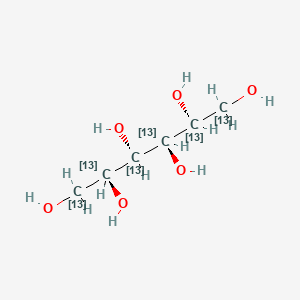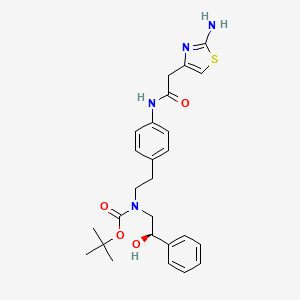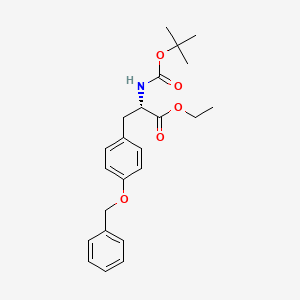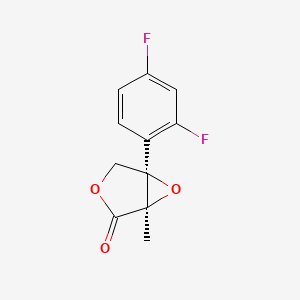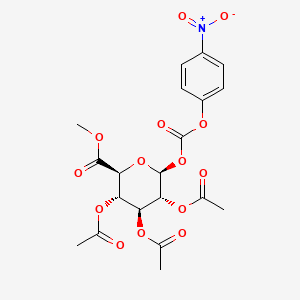
beta-D-Glucopyranuronic Acid Methyl Ester 2,3,4-Triacetate 1-(4-Nitrophenyl Carbonate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Beta-D-Glucopyranuronic Acid Methyl Ester 2,3,4-Triacetate 1-(4-Nitrophenyl Carbonate): is a complex organic compound used primarily in biochemical research. It is a derivative of glucuronic acid, which is a key component in the metabolism of carbohydrates. This compound is often utilized in the study of glycosylation processes and carbohydrate chemistry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Beta-D-Glucopyranuronic Acid Methyl Ester 2,3,4-Triacetate 1-(4-Nitrophenyl Carbonate) typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups of glucuronic acid are protected using acetylation to form the triacetate derivative.
Esterification: The carboxyl group is esterified with methanol to form the methyl ester.
Formation of Carbonate: The final step involves the reaction of the protected glucuronic acid methyl ester with 4-nitrophenyl chloroformate to form the nitrophenyl carbonate derivative.
Industrial Production Methods: While the compound is primarily synthesized in research laboratories, industrial production would follow similar steps but on a larger scale, with optimizations for yield and purity. This might involve the use of automated synthesis equipment and stringent quality control measures.
化学反应分析
Types of Reactions:
Hydrolysis: The compound can undergo hydrolysis to remove the acetyl protecting groups, yielding the free hydroxyl groups.
Substitution: The nitrophenyl carbonate group can be substituted with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Hydrolysis: Typically performed using aqueous acid or base.
Substitution: Requires nucleophiles such as amines or alcohols, often in the presence of a base.
Oxidation and Reduction: Various oxidizing or reducing agents can be used, depending on the desired transformation.
Major Products:
Hydrolysis Products: Free hydroxyl groups.
Substitution Products: Various derivatives depending on the nucleophile used.
Oxidation and Reduction Products: Altered oxidation states of the compound.
科学研究应用
Chemistry:
Glycosylation Studies: Used to study the process of glycosylation, which is the attachment of sugars to proteins or lipids.
Carbohydrate Chemistry: Helps in understanding the structure and function of carbohydrates.
Biology:
Enzyme Studies: Used to study enzymes involved in carbohydrate metabolism.
Cell Signaling: Investigates the role of glycosylated molecules in cell signaling pathways.
Medicine:
Drug Development: Potential use in the development of drugs targeting glycosylation pathways.
Diagnostics: May be used in diagnostic assays for detecting glycosylation-related disorders.
Industry:
Biotechnology: Utilized in the production of glycosylated proteins and other biotechnological applications.
作用机制
The compound exerts its effects primarily through its interactions with enzymes and other proteins involved in glycosylation. The nitrophenyl carbonate group can act as a leaving group, facilitating the formation of glycosidic bonds. This makes it a valuable tool in the study of glycosylation mechanisms and pathways.
相似化合物的比较
Beta-D-Glucopyranuronic Acid Methyl Ester: Lacks the triacetate and nitrophenyl carbonate groups.
Beta-D-Glucopyranuronic Acid Triacetate: Lacks the nitrophenyl carbonate group.
Beta-D-Glucopyranuronic Acid Nitrophenyl Carbonate: Lacks the triacetate groups.
Uniqueness: Beta-D-Glucopyranuronic Acid Methyl Ester 2,3,4-Triacetate 1-(4-Nitrophenyl Carbonate) is unique due to the presence of both the triacetate protecting groups and the nitrophenyl carbonate group. This combination allows for versatile chemical modifications and makes it a valuable tool in biochemical research.
属性
IUPAC Name |
methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(4-nitrophenoxy)carbonyloxyoxane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO14/c1-9(22)30-14-15(31-10(2)23)17(32-11(3)24)19(34-16(14)18(25)29-4)35-20(26)33-13-7-5-12(6-8-13)21(27)28/h5-8,14-17,19H,1-4H3/t14-,15-,16-,17+,19-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOZDLZHZVWFBBG-CWLGOENISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])C(=O)OC)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])C(=O)OC)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO14 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

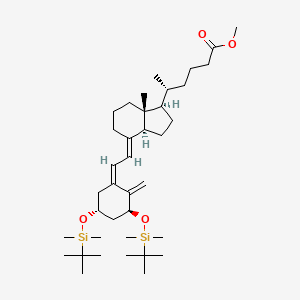
![3-O-tert-butyl 5-O-[(1S,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(trifluoromethylsulfonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (4S,5R)-2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate](/img/structure/B1147023.png)
![13-{[(3-tert-Butyloxycarbonyl)-2,2-dimethyl-4S-phenyl-1,3-oxazolidin-5R-yl]formyl} Baccatin III](/img/structure/B1147024.png)
